molecular formula C16H20N2O5S B2684204 N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-55-8

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B2684204
CAS RN: 868215-55-8
M. Wt: 352.41
InChI Key: KHCCSPPWDHLLAM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as TMT or Thio-Mescaline, is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. TMT is a derivative of mescaline, a naturally occurring psychedelic compound found in the peyote cactus.

Scientific Research Applications

Structural Aspects and Properties of Related Compounds Research on compounds with structural similarities, such as N-cyclohexyl-2-(quinolin-8-yloxy)acetamide, highlights their potential in forming gels and crystalline solids upon treatment with mineral acids. These compounds exhibit unique fluorescence properties when forming host–guest complexes, suggesting applications in materials science, particularly in the development of fluorescent materials and sensors A. Karmakar, R. Sarma, J. Baruah, 2007.

Antifungal Activity Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. The modification of these compounds, such as the introduction of a gem-dimethyl group, has led to improvements in plasmatic stability while maintaining antifungal efficacy. This indicates the potential of structurally related compounds in developing new antifungal medications D. Bardiot et al., 2015.

Synthetic Methodologies Research into synthetic methodologies for related compounds, such as the facile synthesis of (±)-crispine A via acyliminium ion cyclization from derivatives of acetamide, underscores the relevance of these compounds in synthetic organic chemistry. Such methodologies can be foundational for synthesizing a wide array of biologically active compounds F. King, 2007.

Antitumor Activity Studies on 3-benzyl-4(3H)quinazolinone analogues have revealed significant in vitro antitumor activity, suggesting that modifications of the acetamide moiety can lead to compounds with promising therapeutic applications. Such research indicates the potential of N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide and related compounds in cancer therapy Ibrahim A. Al-Suwaidan et al., 2016.

Analgesic and Anti-Inflammatory Activities Research on derivatives of acetamides, such as the study of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides, demonstrates significant analgesic and anti-inflammatory activities. This highlights the potential of structurally related acetamides in developing new analgesic and anti-inflammatory drugs A. S. Yusov et al., 2019.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-9-15(20)18(16(21)10(2)24-9)8-14(19)17-12-7-11(22-3)5-6-13(12)23-4/h5-7,9-10H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCCSPPWDHLLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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